N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylcyclobutan-1-amine
Description
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylcyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with an ethyl group and an amine group, which is further connected to a pyrazole ring substituted with two methyl groups
Properties
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylcyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-4-12(6-5-7-12)13-9-11-10(2)8-14-15(11)3/h8,13H,4-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSVZFFXSABHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)NCC2=C(C=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylcyclobutan-1-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of 2,4-dimethyl-3-pyrazolecarboxaldehyde with hydrazine hydrate under acidic conditions.
Alkylation: The resulting pyrazole is then alkylated using an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Cyclobutane Ring Formation: The cyclobutane ring can be formed via a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Coupling Reaction: Finally, the pyrazole derivative is coupled with the cyclobutane derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of more efficient catalysts for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups on the pyrazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Conversion of the amine group to a primary amine.
Substitution: Introduction of various alkyl or aryl groups at the methyl positions on the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylcyclobutan-1-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in the development of new catalysts for organic reactions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The pyrazole ring is a common motif in many pharmaceuticals, and modifications to this structure could lead to new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is investigated for its use in the synthesis of advanced materials. Its unique structure could impart desirable properties to polymers and other materials, such as increased thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylcyclobutan-1-amine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, donating electron density to metal centers and stabilizing metal complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-dimethylpyrazol-1-yl)methyl]-1-ethylcyclobutan-1-amine
- N-[(2,4-dimethylpyrazol-1-yl)methyl]-1-ethylcyclobutan-1-amine
- N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethylcyclobutan-1-amine
Uniqueness
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-ethylcyclobutan-1-amine is unique due to the specific positioning of the methyl groups on the pyrazole ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it distinct from its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
